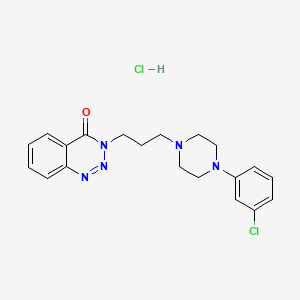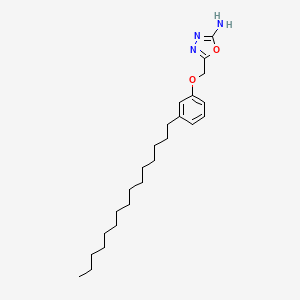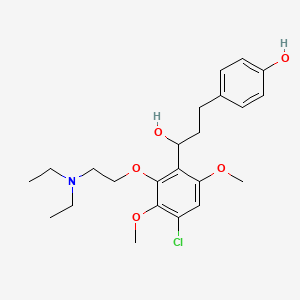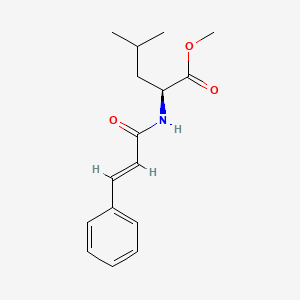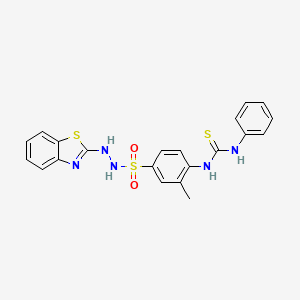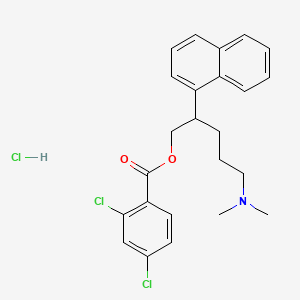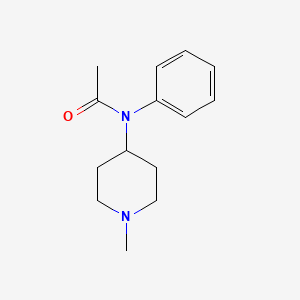
N-(1-methylpiperidin-4-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpiperidin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-N-phenylacetamide typically involves the reaction of 1-methylpiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of 1-methylpiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, while bases such as triethylamine or sodium hydroxide are employed to facilitate the reaction .
化学反応の分析
Types of Reactions
N-(1-methylpiperidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
N-(1-methylpiperidin-4-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-(1-methylpiperidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
- 1-(1-methylpiperidin-4-yl)piperidin-4-amine
- N-(2-methoxyethyl)-1-methylpiperidin-4-amine
- 2-(1-methylpiperidin-4-yl)ethanamine
Uniqueness
N-(1-methylpiperidin-4-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperidine moiety and phenylacetamide group contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial production .
特性
CAS番号 |
244195-38-8 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
N-(1-methylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(2)11-9-14/h3-7,14H,8-11H2,1-2H3 |
InChIキー |
JRDQNWRUEQCCAW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



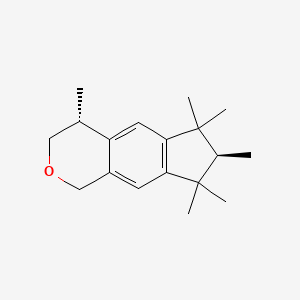
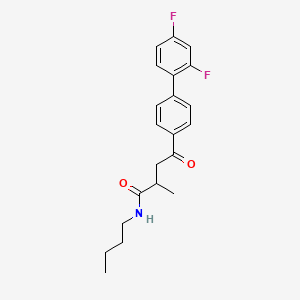
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
